3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol is a fluorinated sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol typically involves the fluorination of a suitable sugar precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures to control the reactivity of the fluorinating agent and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl groups to hydrogen atoms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Deoxygenated sugar derivatives.
Substitution: Various substituted sugar derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4R,5R)-3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and specificity towards enzymes or receptors. The hydroxymethyl and diol groups can participate in hydrogen bonding, further stabilizing the interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5R)-3-Chloro-5-(hydroxymethyl)oxolane-2,4-diol: Similar structure but with a chlorine atom instead of fluorine.
(3S,4R,5R)-3-Bromo-5-(hydroxymethyl)oxolane-2,4-diol: Similar structure but with a bromine atom instead of fluorine.
(3S,4R,5R)-3-Iodo-5-(hydroxymethyl)oxolane-2,4-diol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s performance in various applications compared to its halogenated analogs.
Properties
IUPAC Name |
3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWTJAKZMHWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.